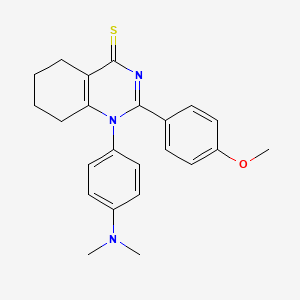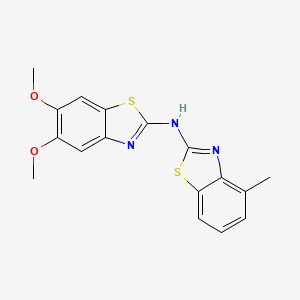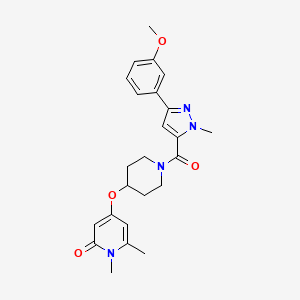
4-((1-(3-(3-甲氧基苯基)-1-甲基-1H-吡唑-5-羰基)哌啶-4-基)氧基)-1,6-二甲基吡啶-2(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound. This multi-functional molecule, due to its structural complexity and unique properties, has attracted significant interest across multiple disciplines, particularly in medicinal chemistry and drug discovery.
科学研究应用
4-((1-(3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one has diverse applications, including:
Chemistry: : It's used as a building block for creating more complex molecules.
Biology: : It serves as a probe in biochemical assays to study enzyme inhibition.
Medicine: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer effects.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step reaction process starting from basic organic substrates. Typically, the reaction sequence might include:
Formation of Pyrazole Ring: : This could involve the condensation of 3-methoxyphenyl hydrazine with a diketone.
Piperidine Addition: : Addition of piperidine into the pyrazole ring usually requires an acylation reaction under controlled temperatures.
Coupling Reaction: : The final coupling step, joining the piperidine and the pyrazole with the pyridinone moiety, might involve palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
On an industrial scale, the preparation might involve using continuous flow reactors to ensure precise temperature control and reaction scalability. The choice of solvents, reagents, and purification methods (such as chromatography or crystallization) is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions:
Oxidation: : Leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : Often resulting in alcohols or amines, depending on the specific site of reduction.
Substitution: : Nucleophilic or electrophilic substitution can occur at different sites, given the presence of multiple reactive groups.
Common Reagents and Conditions
Typical reagents might include:
Oxidants: : Such as potassium permanganate or chromium trioxide.
Reductants: : Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substituting Agents: : Like alkyl halides or acyl chlorides.
Major Products
The reaction conditions and reagents determine the major products:
Oxidation often leads to ketones or acids.
Reduction might yield alcohols or amines.
Substitution reactions depend on the specific reagents used but often result in complex derivatives.
作用机制
The compound acts through multiple molecular targets and pathways. Its mechanism of action may involve:
Binding to Enzymes: : Inhibiting specific enzymes related to disease pathways.
Interacting with Receptors: : Modulating receptor activity in biological systems.
Pathway Involvement: : Affecting key signaling pathways that control cellular processes.
相似化合物的比较
Compared to other compounds with similar structures, this compound is unique due to:
Higher Affinity: : For certain biological targets.
Enhanced Stability: : Under physiological conditions.
Improved Selectivity: : Leading to fewer side effects.
Similar Compounds
1-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonitrile
4-Pyridin-2-one derivatives
Piperidinyl-substituted phenyl derivatives
Hopefully that was helpful. What’s next on our list today?
属性
IUPAC Name |
4-[1-[5-(3-methoxyphenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4/c1-16-12-20(14-23(29)26(16)2)32-18-8-10-28(11-9-18)24(30)22-15-21(25-27(22)3)17-6-5-7-19(13-17)31-4/h5-7,12-15,18H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZXETCUVZXJDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=NN3C)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
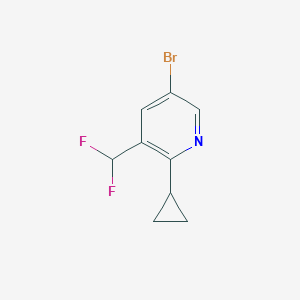
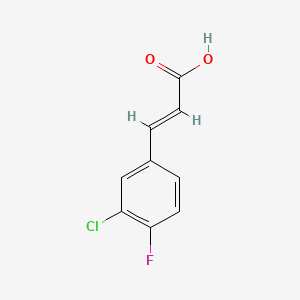
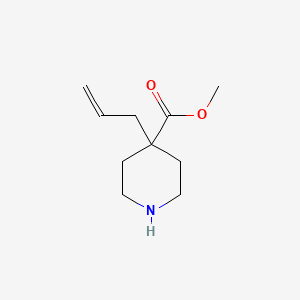
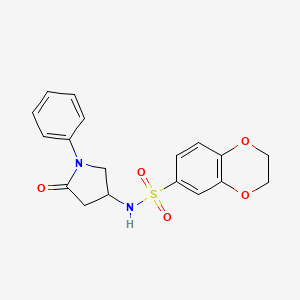
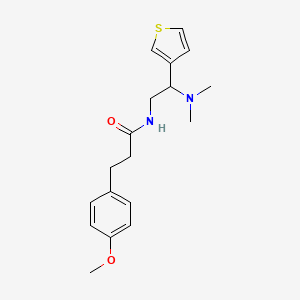
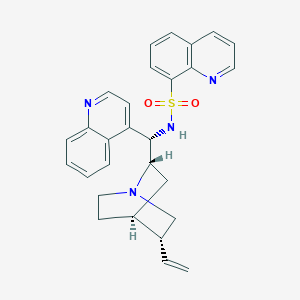
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)
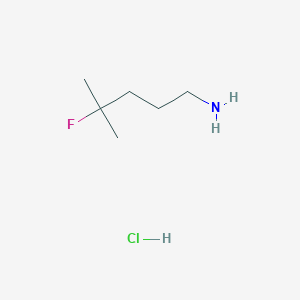
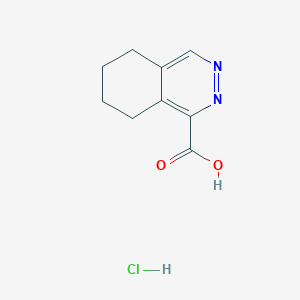
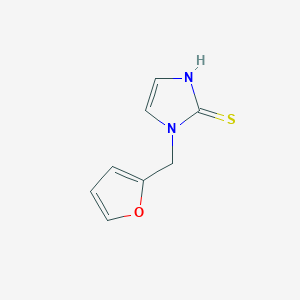
![2-((2-fluorobenzyl)thio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2496302.png)
![8,11-Dioxadispiro[3.2.47.24]tridecan-3-one](/img/structure/B2496304.png)
